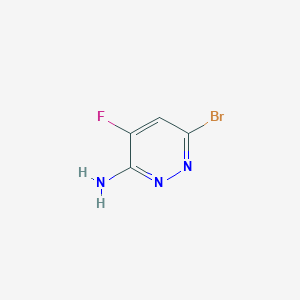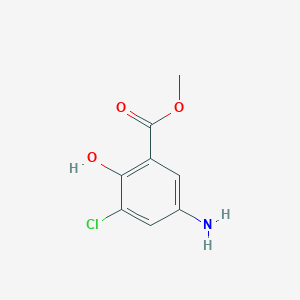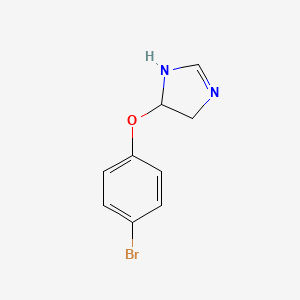
4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole is an organic compound that features a bromophenyl group attached to a dihydroimidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-bromophenol with 4,5-dihydro-1H-imidazole under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-bromophenol reacts with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxy-phenoxy)-4,5-dihydro-1H-imidazole.
Reduction: Formation of 4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazoline.
Substitution: Formation of various substituted phenoxy-imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s binding affinity through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenol: A simpler compound with a bromophenyl group attached to a hydroxyl group.
4-Bromophenylacetic acid: Contains a bromophenyl group attached to an acetic acid moiety.
4-Bromophenoxybenzaldehyde: Features a bromophenyl group attached to a benzaldehyde group.
Uniqueness
4-(4-Bromo-phenoxy)-4,5-dihydro-1H-imidazole is unique due to the presence of both a bromophenyl group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The imidazole ring enhances its potential as a ligand in biochemical assays, while the bromophenyl group provides opportunities for further functionalization through substitution reactions.
Propriétés
Formule moléculaire |
C9H9BrN2O |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
5-(4-bromophenoxy)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)13-9-5-11-6-12-9/h1-4,6,9H,5H2,(H,11,12) |
Clé InChI |
SZPBGVAHTUWSNO-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC=N1)OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


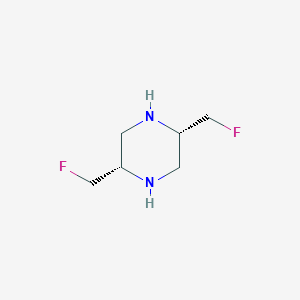
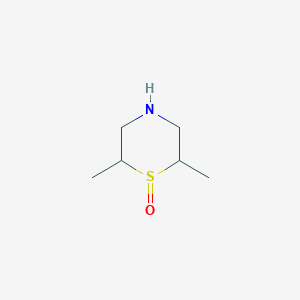

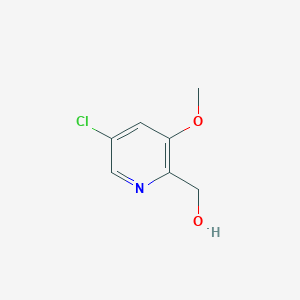

![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
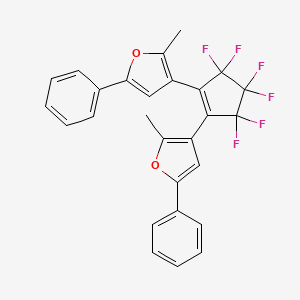
![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)
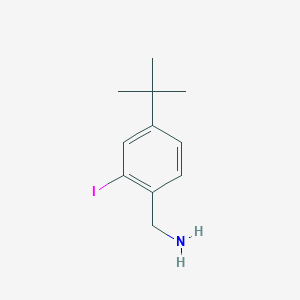

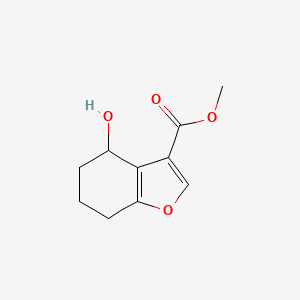
![Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B12836479.png)
